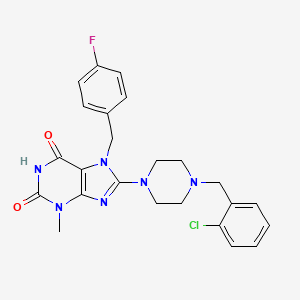

![molecular formula C23H18N4O4 B2766086 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺 CAS No. 898420-29-6](/img/structure/B2766086.png)

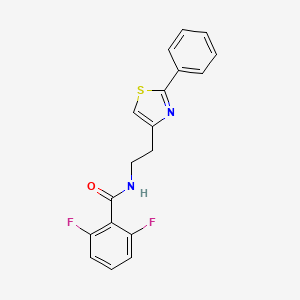

2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are characterized by a two-ring system consisting of a benzene ring fused to a nitrogen-containing pyrimidine ring . The compound you’re asking about seems to be a derivative of quinazolinone, with additional functional groups attached to the core structure.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be quite complex due to the presence of multiple functional groups. These compounds often exhibit interesting chemical properties due to the presence of the nitrogen atom in the ring structure .Chemical Reactions Analysis

Quinazolinone derivatives can undergo a variety of chemical reactions, including electrophilic substitution, oxidation, and reduction . The 2-methyl group in substituted quinazolinones is reactive and can undergo condensation with aldehydes to give corresponding 2-styryl derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives depend on their exact structure. For example, the compound Methyl 2-(2-methyl-4-oxo-3(4H)-quinazolinyl)benzoate has a molecular weight of 294.305 Da, a density of 1.2±0.1 g/cm3, and a boiling point of 465.4±47.0 °C at 760 mmHg .科学研究应用

合成和化学性质

-

Romero 等人 (2013) 的一项研究提出了一个简单的单罐程序,用于从易得的 2-硝基苯甲酰胺合成 2-(杂)芳基喹唑啉-4(3H)-酮,使用二硫代亚铁钠作为还原剂。该方法简化了喹唑啉酮衍生物的制备,可能包括 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺等化合物 (Romero、Salazar 和 López,2013)。

-

Wang 等人 (2013) 的另一种方法描述了由 2-硝基苯甲酰胺和醇类铁催化的单罐形成 2,3-二芳基喹唑啉酮,提供了一种避免外部氧化剂或还原剂的新型合成途径 (Wang、Cao、Xiao、Liu 和 Deng,2013)。

材料科学和化学中的应用

-

Chai 等人 (2017) 合成了由喹唑啉类配体构建的单核和双核 Ni(II) 配合物,展示了它们在光谱学、电化学和抗菌剂中的应用。这项研究突出了喹唑啉衍生物在创造具有特定功能特性的复杂材料中的多功能应用 (Chai、Zhang、Tang、Zhang 和 Zhang,2017)。

分析和生化研究

-

Harvey (2000) 关于电喷雾质谱法和还原末端衍生化的 N-连接碳水化合物的研究提供了对喹唑啉衍生物分析应用的见解。这项研究可能表明 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺在分析化学中的潜在用途,特别是在质谱分析中 (Harvey,2000)。

环境和绿色化学

-

Safaei 等人 (2013) 引入了一种以甘油为基础的离子液体,其硼核作为一种高效且可重复使用的介质,用于合成喹唑啉酮,突出了在合成 2-甲基-N-[3-(2-甲基-4-氧代喹唑啉-3-基)苯基]-3-硝基苯甲酰胺等复杂有机分子时使用绿色化学原理的环境效益 (Safaei、Shekouhy、Shafiee 和 Davoodi,2013)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O4/c1-14-18(10-6-12-21(14)27(30)31)22(28)25-16-7-5-8-17(13-16)26-15(2)24-20-11-4-3-9-19(20)23(26)29/h3-13H,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWGLHBPNBDITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

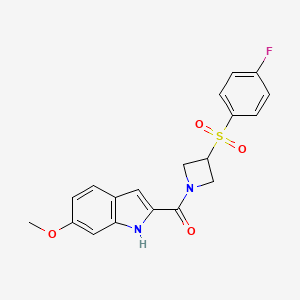

![tert-Butyl N-[3-(prop-2-enoyl)phenyl]carbamate](/img/structure/B2766003.png)

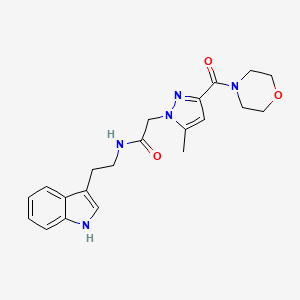

![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2766015.png)

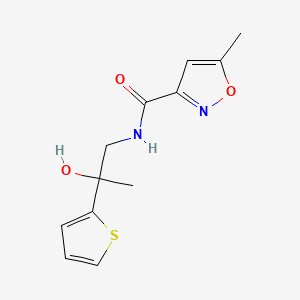

![Ethyl 2-(2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2766020.png)

![9-cyclohexyl-1,7-dimethyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2766021.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)